![molecular formula C11H13N3O B7592104 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7592104.png)
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is not fully understood. However, it is believed that this compound may act as a potential inhibitor of certain enzymes and proteins that are involved in various disease processes. This compound has been studied for its potential inhibitory effects on the enzymes aldose reductase and acetylcholinesterase, which are involved in the pathogenesis of diabetic complications and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in cells. It has also been shown to exhibit anti-inflammatory properties, which may help to reduce inflammation in various disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize using a multi-step process. Additionally, this compound has been shown to exhibit promising results in various in vitro and in vivo studies. However, one of the limitations of this compound is that it may exhibit low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole. One potential future direction is to further investigate the mechanism of action of this compound, particularly with regard to its potential inhibitory effects on enzymes and proteins involved in various disease processes. Another potential future direction is to investigate the potential use of this compound as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to investigate the potential advantages and limitations of this compound for use in lab experiments.
Synthesemethoden
The synthesis of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then reacted with pyrazole-1-carboxaldehyde to form 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole.
Wissenschaftliche Forschungsanwendungen
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases. It has also been studied for its potential applications in the field of organic chemistry, where it has been used as a building block for the synthesis of other chemical compounds.
Eigenschaften
IUPAC Name |
3-(pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-5-11-9(4-1)10(13-15-11)8-14-7-3-6-12-14/h3,6-7H,1-2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQHKFGHVHHJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.